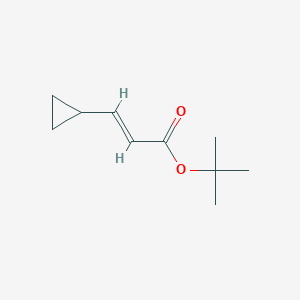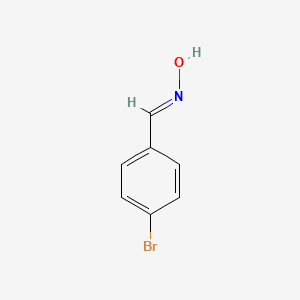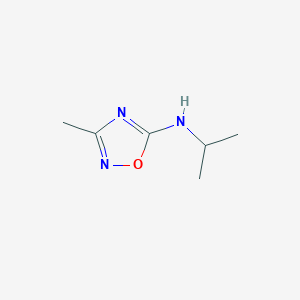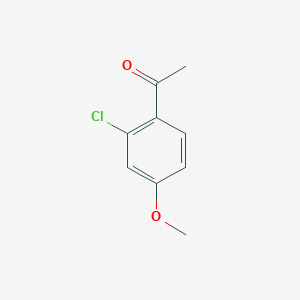![molecular formula C15H17ClN6OS2 B2631927 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide CAS No. 1396801-57-2](/img/structure/B2631927.png)
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a chlorobenzo[d]thiazol-2-yl group, a methylamino group, a 4-methyl-4H-1,2,4-triazol-3-yl group, and an acetamide group .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of amines with carboxylic acids or their derivatives to form amide bonds . The specific synthesis process for this compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and includes several heterocyclic rings, such as the benzo[d]thiazol-2-yl ring and the 4H-1,2,4-triazol-3-yl ring . The compound also contains several functional groups, including a methylamino group, a thioether group, and an acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. It likely has a high molecular weight due to the presence of several rings and functional groups. The presence of polar functional groups such as the amide and thioether groups suggests that it may have some degree of solubility in polar solvents .Aplicaciones Científicas De Investigación
Benzothiazoles and Triazoles in Scientific Research
Thiophene Analogues and Carcinogenicity Studies Research has explored the carcinogenicity potential of compounds structurally related to benzothiazoles and triazoles. For example, studies on thiophene analogues of known carcinogens like benzidine and 4-aminobiphenyl have investigated their potential to induce carcinogenic effects, focusing on their chemical and biological behaviors (Ashby et al., 1978)[https://consensus.app/papers/thiophene-analogues-carcinogens-4aminobiphenyl-ashby/6acc1740c09e51518283a14f77616c35/?utm_source=chatgpt].
Reactivity of 1,2,4-Triazole-3-Thione Derivatives The reactivity and pharmacological potential of 1,2,4-triazole-3-thione derivatives have been reviewed, highlighting their antioxidant and antiradical activities. These compounds have been compared to biogenic amino acids for their positive impacts on biochemical processes, especially in radiation-exposed patients (Kaplaushenko, 2019)[https://consensus.app/papers/achievements-studying-reactivity-124triazole3thione-kaplaushenko/ab699af7185a5945a5d0cec267d930e0/?utm_source=chatgpt].
Physico-Chemical Properties and Applications The synthesis, physico-chemical properties, and wide-ranging applications of 1,2,4-triazole derivatives have been summarized, underscoring their significance in pharmaceutical, medical, and other fields. These derivatives are noted for their use in optical materials, corrosion inhibitors, and low toxicity (Parchenko, 2019)[https://consensus.app/papers/synthesis-properties-3thio-3thio-4amino-derivatives-parchenko/3ae4f838dcca58429aa7288e7628e3fd/?utm_source=chatgpt].
Amino-1,2,4-Triazoles in Organic Synthesis The industrial use of amino-1,2,4-triazoles as raw materials for the synthesis of agricultural products, pharmaceuticals, and other high-value chemicals has been reviewed. This includes their role in producing dyes, high-energy materials, and anti-corrosion additives (Nazarov et al., 2021)[https://consensus.app/papers/amino124triazoles-material-fine-synthesis-industry-vn/e262ece230ba5341baf7a88263670790/?utm_source=chatgpt].
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound contains a benzothiazole and a 1,2,4-triazole moiety. Benzothiazoles are known for their diverse biological activities, including anticancer , antifungal , and pesticidal effects . Similarly, 1,2,4-triazoles have been reported to exhibit a wide range of biological activities, including anticancer and antifungal effects .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many benzothiazoles and 1,2,4-triazoles are known to interfere with key enzymes or receptors in cancer cells or fungi, leading to cell death .
Pharmacokinetics
Many benzothiazoles and 1,2,4-triazoles are known to have good bioavailability and metabolic stability .
Result of Action
Without specific studies, it’s hard to say what the molecular and cellular effects of this compound might be. Given the known activities of many benzothiazoles and 1,2,4-triazoles, it’s possible that this compound could have cytotoxic effects on cancer cells or fungi .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often affect the activity and stability of benzothiazoles and 1,2,4-triazoles .
Análisis Bioquímico
Biochemical Properties
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin synthesis . The compound’s interaction with tyrosinase is competitive, meaning it competes with the natural substrate for binding to the enzyme’s active site . This interaction results in the inhibition of melanin production, making the compound a potential candidate for treating hyperpigmentation disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In melanocytes, the compound inhibits melanin synthesis by reducing the activity of tyrosinase . Additionally, it has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in melanin production, leading to decreased melanin levels in treated cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of tyrosinase, inhibiting its activity and preventing the conversion of L-tyrosine to L-DOPA, a key step in melanin synthesis . This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme . Additionally, the compound may influence gene expression by modulating transcription factors involved in melanin production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of melanin synthesis and other cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits melanin synthesis without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism and degradation . These interactions can affect metabolic flux and the levels of metabolites in treated cells . Understanding the metabolic pathways of the compound is essential for optimizing its use in biochemical research and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and effectiveness. The compound is transported across cell membranes and distributed to various cellular compartments . Transporters and binding proteins may facilitate its movement within cells, affecting its localization and accumulation . These factors play a significant role in determining the compound’s overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effectiveness in inhibiting melanin synthesis and other cellular processes .
Propiedades
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6OS2/c1-21(14-19-13-10(16)4-3-5-11(13)25-14)8-12(23)17-6-7-24-15-20-18-9-22(15)2/h3-5,9H,6-8H2,1-2H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVRFTWNJNMFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2631846.png)



![3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide](/img/structure/B2631851.png)
![(3,4-difluorophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2631852.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea](/img/structure/B2631858.png)

![4-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2631863.png)
![N-(4-methoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2631864.png)

